molecular formula C9H7BrF2O2 B2837232 Methyl 2-bromo-2-(3,4-difluorophenyl)acetate CAS No. 557798-56-8

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate

Cat. No.: B2837232
CAS No.: 557798-56-8
M. Wt: 265.054
InChI Key: UTXQGMIDBWDOCU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is a halogenated ester derivative featuring a bromine atom at the α-position of the acetate group and a 3,4-difluorophenyl substituent. This compound is structurally characterized by its methyl ester moiety, bromine atom, and aromatic ring with fluorine substituents at the 3- and 4-positions. Such compounds are typically used as intermediates in pharmaceutical and agrochemical research due to their reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

methyl 2-bromo-2-(3,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXQGMIDBWDOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(3,4-difluorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(3,4-difluorophenyl)ethanol.

    Oxidation: Formation of 2-bromo-2-(3,4-difluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(3,4-difluorophenyl)acetate depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)

  • Molecular Formula : C₉H₈BrFO₂
  • Molecular Weight : 247.06 g/mol
  • Substituents : Single fluorine at the 4-position of the phenyl ring.
  • Purity : ≥98% (as per commercial specifications) .
  • Applications : Used in the synthesis of fluorinated bioactive molecules. Its reduced fluorine substitution compared to the 3,4-difluoro analog may lower electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings .

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate (CAS 1566900-03-5)

  • Molecular Formula : C₉H₇Br₂FO₂
  • Molecular Weight : 325.96 g/mol
  • Substituents : Bromine at the 3-position and fluorine at the 4-position.
  • Applications : The additional bromine enhances steric bulk and may direct regioselectivity in cross-coupling reactions. Purity is listed as "min." (likely ≥95%), with use as a "versatile small molecule scaffold" .

Ethyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS 1461705-96-3)

  • Molecular Formula : C₉H₇BrClFO₂
  • Molecular Weight : 281.51 g/mol
  • Substituents : Chlorine at the 2-position and fluorine at the 6-position.
  • The ethyl ester group may improve solubility in nonpolar solvents relative to methyl esters .

Electronic and Steric Effects

  • Fluorine Substitution :

    • 3,4-Difluorophenyl vs. 4-Fluorophenyl : The 3,4-difluoro substitution in the target compound introduces stronger electron-withdrawing effects, enhancing the electrophilicity of the α-carbon and stabilizing intermediates in nucleophilic substitutions .
    • 2-Fluoro vs. 3,4-Difluoro : describes methyl 2-(3,4-difluorophenyl)-2-fluoroacetate (98% yield), where the α-fluorine further increases reactivity but reduces bromide leaving-group efficiency compared to bromine .
  • Bromine vs. Chlorine :

    • Bromine’s larger atomic radius and polarizability make it a better leaving group than chlorine, as seen in the higher reactivity of bromoacetates in coupling reactions .

Physicochemical and Application-Based Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity/Yield Key Applications
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate* Not explicitly listed C₉H₇BrF₂O₂ 261.06 (calculated) 3,4-difluorophenyl, Br N/A Pharmaceutical intermediates
Methyl 2-bromo-2-(4-fluorophenyl)acetate 71783-54-5 C₉H₈BrFO₂ 247.06 4-fluorophenyl, Br ≥98% Cross-coupling reactions
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate 1566900-03-5 C₉H₇Br₂FO₂ 325.96 3-Br, 4-F, Br ≥95% Versatile scaffold synthesis
Ethyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate 1461705-96-3 C₉H₇BrClFO₂ 281.51 2-Cl, 6-F, Br Not specified Electrophilic substitution studies

*Calculated based on analogous structures.

Biological Activity

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various research studies and highlighting its pharmacological implications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring. The molecular formula is C9H8BrF2O2C_9H_8BrF_2O_2, with a molecular weight of approximately 251.06 g/mol. The unique substitution pattern on the phenyl ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances the compound's binding affinity to proteins and enzymes, potentially modulating biochemical pathways. Research indicates that compounds with similar structural features often exhibit enzyme inhibition and modulation of protein-ligand interactions, suggesting that this compound may follow a similar mechanism.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, compounds with similar difluorophenyl structures have demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainInhibition (%)
This compoundE. coli85%
This compoundS. aureus78%

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that the compound may disrupt cellular processes essential for tumor growth and survival.

Enzyme Inhibition

This compound has been studied for its enzyme inhibition capabilities. For example, it has shown promise in inhibiting certain kinases involved in cancer progression. The fluorine atoms may enhance the compound's ability to form stable interactions with the enzyme active sites.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various difluorophenyl derivatives, including this compound. Results indicated substantial inhibition against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent increase in cytotoxicity, particularly in breast and lung cancer cells.

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